Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate

Peptide Synthesis Solid-Phase Chemistry Amino Acid Derivative Stability

Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt (CAS 102185-42-2), systematically named dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate, is a protected amino acid derivative belonging to the Boc-phenylalanine family. It combines the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amine with a para-nitro substituent on the aromatic ring, presented as a 1:1 dicyclohexylammonium (DCHA) salt that confers a molecular weight of 491.62 g·mol⁻¹ and the molecular formula C₁₄H₁₈N₂O₆·C₁₂H₂₃N.

Molecular Formula C26H41N3O6
Molecular Weight 491.6 g/mol
Cat. No. B11993235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate
Molecular FormulaC26H41N3O6
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2
InChIKeyLVBPPXVRTJXZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4-nitro-L-phenylalanine Dicyclohexylammonium Salt: Core Identity and Procurement-Relevant Characteristics


Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt (CAS 102185-42-2), systematically named dicyclohexylammonium (S)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate, is a protected amino acid derivative belonging to the Boc-phenylalanine family . It combines the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amine with a para-nitro substituent on the aromatic ring, presented as a 1:1 dicyclohexylammonium (DCHA) salt that confers a molecular weight of 491.62 g·mol⁻¹ and the molecular formula C₁₄H₁₈N₂O₆·C₁₂H₂₃N . The compound serves as a building block in solid-phase peptide synthesis (SPPS), where the nitro group enables downstream reduction to an amine, participation in electronic modulation studies, and use as a chromophoric handle [1].

Why Free Acid and Alternative Salt Forms Cannot Substitute for Boc-4-nitro-L-phenylalanine Dicyclohexylammonium Salt


Substituting the DCHA salt form of Boc-4-nitro-L-phenylalanine with its free acid (CAS 33305-77-0) or other salt variants (e.g., cyclohexylammonium, sodium) introduces quantifiable liabilities in melting point, optical rotation, crystallinity, and storage stability that directly impact solid-phase peptide synthesis workflows. The free acid melts with decomposition at 107 °C, whereas the DCHA salt exhibits a sharp melting range of 165–171 °C [1], a 58–64 °C elevation that reflects superior crystal lattice energy and resistance to thermal degradation during shipping and handling. Furthermore, the DCHA salt displays a specific optical rotation of [α]D²⁰ = +38 ± 2° (c=1, MeOH), dramatically higher than the +8 ± 1° of the free acid , indicating that salt formation with dicyclohexylamine enhances chiral expression and provides a more sensitive quality-control metric for enantiomeric purity. The DCHA salt also relaxes the cold-chain requirement from −20 °C (free acid) to 0–8 °C , reducing logistics complexity and energy costs in multi-gram procurement.

Quantitative Differentiation Evidence for Boc-4-nitro-L-phenylalanine Dicyclohexylammonium Salt vs. Closest Analogs


Melting Point Elevation of 58–64 °C Over the Free Acid Form Demonstrates Superior Thermal Stability and Crystallinity

The DCHA salt melts sharply at 165–171 °C without decomposition, while the corresponding free acid (Boc-Phe(4-NO₂)-OH, CAS 33305-77-0) melts with decomposition at 107 °C [1]. This 58–64 °C elevation is attributable to the formation of a stable ionic lattice between the dicyclohexylammonium cation and the carboxylate anion, which enhances crystal packing energy . The higher melting point correlates with reduced susceptibility to thermal degradation during ambient-temperature shipping and long-term storage, a critical consideration when procuring gram-to-kilogram quantities for automated SPPS platforms.

Peptide Synthesis Solid-Phase Chemistry Amino Acid Derivative Stability

Optical Rotation Amplified ~4.8-Fold vs. Free Acid Enables Sensitive Enantiopurity Monitoring

The DCHA salt exhibits a specific optical rotation of [α]D²⁰ = +38 ± 2° (c=1, MeOH), while the free acid Boc-Phe(4-NO₂)-OH shows [α]D²⁰ = +8 ± 1° under identical solvent and concentration conditions . This approximately 4.8-fold amplification arises from the chiral environment imposed by the dicyclohexylammonium counterion, which magnifies the Cotton effect detectable by polarimetry . The larger magnitude provides a more sensitive window for detecting enantiomeric erosion—for example, a 1% contamination by the D-enantiomer would produce a deviation of ~0.38° in the DCHA salt versus only ~0.08° in the free acid, making batch-to-batch chiral integrity assessment more robust.

Chiral Purity Enantiomeric Excess Quality Control

Commercially Available HPLC Purity of ≥99% Outperforms Typical Free Acid Purity of 98%

The DCHA salt is routinely commercialized at ≥99% purity by HPLC , whereas the free acid form (CAS 33305-77-0) is most commonly supplied at 98% purity (HPLC or titration) . A 1% absolute purity difference translates into a 2-fold reduction in total impurity burden (from ~2% to ~1%), which is critical in stepwise solid-phase peptide synthesis where each coupling cycle amplifies the impact of starting-material impurities on final crude peptide purity . For a 10-mer peptide synthesized with 99% pure building blocks at each step, the theoretical maximum crude purity is ~90.4%; with 98% pure building blocks, it drops to ~81.7%—a >8% difference in recoverable product.

HPLC Purity Peptide Synthesis Quality Procurement Specification

Storage at 0–8 °C vs. −20 °C for Free Acid Reduces Cold-Chain Logistics Burden

The DCHA salt is specified for storage at 0–8 °C (refrigerator conditions) , while the free acid form (CAS 33305-77-0) carries a recommended storage temperature of −20 °C [1]. This 20–28 °C relaxation in the cold-chain requirement eliminates the need for freezer-grade packaging and dedicated freezer logistics during domestic and international shipping. For procurement volumes of 100 g or more, the avoidance of −20 °C storage can reduce shipping costs by approximately 30–50% when using standard refrigerated courier services versus dry-ice-dependent freezer shipments [2].

Storage Stability Cold-Chain Logistics Procurement Handling

DCHA Salt Formation Converts Non-Crystalline Free Acid into a Stable, Non-Hygroscopic Crystalline Powder

The free acid Boc-Phe(4-NO₂)-OH is described as a 'faintly yellow powder' that can be amorphous or poorly crystalline, leading to hygroscopicity and clumping during storage [1]. In contrast, the DCHA salt is consistently obtained as a well-defined crystalline powder with a sharp melting point (165–171 °C), indicating high crystallinity . The formation of DCHA salts of N-protected amino acids is a well-established strategy to render non-crystalline or oily free acids into stable, easily weighable solids . This crystallinity advantage is particularly important for automated solid-phase peptide synthesizers, where consistent powder flow and accurate gravimetric dispensing are prerequisites for reproducible coupling stoichiometry.

Crystallinity Solid-State Handling Hygroscopicity

Enhanced Solubility in Organic Solvents vs. Free Acid Facilitates Homogeneous Coupling Reactions

The DCHA salt form improves solubility in organic solvents commonly used in peptide synthesis (dichloromethane, tetrahydrofuran, dimethylformamide) compared to the free acid, which shows only slight solubility in chloroform and ethanol . The dicyclohexylammonium counterion enhances the lipophilic character of the salt, facilitating dissolution in non-aqueous reaction media . Improved solubility directly impacts coupling efficiency in carbodiimide-mediated (DIC/HOBt) and phosphonium-mediated (PyBOP) protocols, where incomplete dissolution of the amino acid derivative leads to heterogeneous reaction conditions and reduced coupling yields. While no study reports direct quantitative solubility comparisons for this specific compound pair, the class-level behavior of DCHA salts of N-protected amino acids consistently demonstrates superior organic-solvent solubility .

Organic Solubility Coupling Efficiency Reaction Homogeneity

Optimal Procurement and Application Scenarios for Boc-4-nitro-L-phenylalanine Dicyclohexylammonium Salt


Automated Solid-Phase Peptide Synthesis (SPPS) Requiring High-Per-Step Coupling Fidelity

In automated SPPS workflows using DIC/HOBt or PyBOP chemistry, the DCHA salt's ≥99% HPLC purity and crystalline non-hygroscopic nature ensure accurate resin loading and reproducible coupling stoichiometry. The salt must first be converted to the free acid by extraction with aqueous KHSO₄ before carbodiimide activation, a routine step that simultaneously serves as an additional purification gate. The amplified optical rotation (+38° vs. +8° for the free acid) provides a sensitive in-process check for chiral integrity , which is critical when incorporating p-nitro-phenylalanine residues into bioactive peptide sequences where the D-enantiomer would abolish target binding.

Synthesis of Peptide Conjugates and Bioconjugates via Nitro Group Reduction

The para-nitro group serves as a latent amine that can be selectively reduced (H₂/Pd-C or SnCl₂) to generate a 4-aminophenylalanine residue without affecting the Boc protecting group . The DCHA salt form's enhanced solubility in DMF and THF facilitates homogeneous catalytic hydrogenation conditions, while its thermal stability (165–171 °C) permits gentle heating if required to accelerate reduction kinetics . This application is central to the synthesis of peptide-drug conjugates where the 4-amino group provides an orthogonal attachment point for cytotoxic payloads or fluorescent labels.

Large-Scale Procurement for Peptide API Manufacturing with Relaxed Cold-Chain Requirements

For contract manufacturing organizations (CMOs) producing peptide active pharmaceutical ingredients (APIs) at kilogram scale, the DCHA salt's 0–8 °C storage specification eliminates the cost and complexity of −20 °C freezer logistics . The 58–64 °C higher melting point versus the free acid provides an additional safety margin against thermal degradation during international freight, where temperature excursions in unrefrigerated holds can reach 40–50 °C. The well-defined crystalline morphology also simplifies customs inspection and inventory management by presenting a uniform, free-flowing powder that does not cake or clump.

Quality Control Reference Standard for Enantiomeric Purity Testing of 4-Nitro-Phenylalanine Batches

The DCHA salt's large specific rotation magnitude (+38°) makes it an ideal reference standard for polarimetric or chiral HPLC calibration when testing incoming batches of Boc- or Fmoc-protected 4-nitro-phenylalanine derivatives from alternative suppliers . A 1% contamination by the D-enantiomer produces a readily detectable 0.38° deviation in observed rotation, enabling rapid go/no-go decisions at the receiving dock . This application leverages the salt form's amplified chiral signal as a built-in quality attribute that the free acid cannot match.

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